molecular formula C12H16N2O B12829834 5-ethoxy-2-propyl-1H-benzo[d]imidazole

5-ethoxy-2-propyl-1H-benzo[d]imidazole

Cat. No.: B12829834
M. Wt: 204.27 g/mol
InChI Key: SSCVLICTDCUAGL-UHFFFAOYSA-N
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Description

5-Ethoxy-2-propyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals. The structure of this compound includes an imidazole ring fused to a benzene ring, with ethoxy and propyl substituents at specific positions. This compound is of interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-propyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl propionate under acidic conditions to form the benzimidazole core. The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or propyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-Ethoxy-2-propyl-1H-benzo[d]imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Propyl-1H-benzo[d]imidazole: Lacks the ethoxy group, resulting in different chemical properties and biological activities.

    5-Ethoxy-1H-benzo[d]imidazole: Lacks the propyl group, leading to variations in its reactivity and applications.

    5-Methoxy-2-propyl-1H-benzo[d]imidazole: Contains a methoxy group instead of an ethoxy group, affecting its solubility and interaction with biological targets.

Uniqueness: 5-Ethoxy-2-propyl-1H-benzo[d]imidazole is unique due to the presence of both ethoxy and propyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s solubility, reactivity, and ability to interact with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-ethoxy-2-propyl-1H-benzimidazole

InChI

InChI=1S/C12H16N2O/c1-3-5-12-13-10-7-6-9(15-4-2)8-11(10)14-12/h6-8H,3-5H2,1-2H3,(H,13,14)

InChI Key

SSCVLICTDCUAGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)OCC

Origin of Product

United States

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